Methyl cyclobutanecarbimidate hydrochloride physical and chemical properties
Methyl cyclobutanecarbimidate hydrochloride physical and chemical properties
Executive Summary
Methyl cyclobutanecarbimidate hydrochloride is a highly reactive imino ester salt (alkyl imidate hydrochloride) that serves as a critical electrophilic intermediate in modern organic synthesis and drug development. Belonging to the class of compounds known as "Pinner salts," it is primarily utilized to synthesize cyclobutane-containing amidines, orthoesters, and nitrogen-rich heterocycles[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via the Pinner reaction, and downstream reactivity profiles, offering researchers a self-validating framework for handling and utilizing this moisture-sensitive reagent.
Core Chemical Identity & Structural Analysis
The molecular architecture of methyl cyclobutanecarbimidate hydrochloride features a strained four-membered cyclobutane ring conjugated to a highly electrophilic imidate hydrochloride group. The cyclobutane ring introduces approximately 26 kcal/mol of ring strain. This strain subtly increases the s-character of the exocyclic C–C bond linking the ring to the imidate carbon, marginally enhancing the electrophilicity of the C=N carbon compared to unstrained aliphatic analogs.
Quantitative Data & Properties
The following table summarizes the foundational physical and chemical properties of the compound:
| Property | Value / Description |
| Chemical Name | Methyl cyclobutanecarbimidate hydrochloride |
| Synonyms | Methyl cyclobutanecarboximidate hydrochloride |
| CAS Registry Number | 2521488-48-0[3][4] |
| Molecular Formula | C₆H₁₂ClNO[3] |
| Molecular Weight | 149.62 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in anhydrous polar solvents (e.g., methanol, DMSO, CH₂Cl₂); reacts violently with water. |
| Stability | Highly hygroscopic; thermodynamically unstable at elevated temperatures. |
Mechanistic Synthesis: The Pinner Reaction Pathway
The synthesis of methyl cyclobutanecarbimidate hydrochloride is achieved via the classic Pinner reaction, an acid-catalyzed alcoholysis of a nitrile[5][6].
Causality in Experimental Design
The Pinner reaction is notoriously sensitive to reaction conditions. The use of anhydrous hydrogen chloride gas is strictly required; the presence of even trace water will intercept the highly reactive nitrilium intermediate, leading to irreversible hydrolysis and the formation of methyl cyclobutanecarboxylate (an ester) rather than the desired imidate salt[1][5]. Furthermore, strict temperature control (0–15 °C) is mandatory. Imidate hydrochlorides are thermodynamically unstable; at elevated temperatures, they undergo rearrangement to form amides or alkyl chlorides[2][7].
Step-by-Step Methodology & Self-Validating Protocol
Objective: Synthesize methyl cyclobutanecarbimidate hydrochloride from cyclobutanecarbonitrile.
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System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a gas inlet and a drying tube. Purge the system continuously with dry nitrogen or argon to establish a strictly anhydrous environment.
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Reagent Mixing: Dissolve 1.0 equivalent of cyclobutanecarbonitrile and 1.1 equivalents of anhydrous methanol in anhydrous diethyl ether. Submerge the reaction vessel in an ice-salt bath to maintain an internal temperature of 0–5 °C.
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Acid Catalysis (Activation): Slowly sparge anhydrous HCl gas into the vigorously stirred solution. Mechanistic Causality: The HCl protonates the nitrile nitrogen, generating a highly electrophilic nitrilium ion [R-C≡N-H]⁺, which lowers the activation energy for the subsequent nucleophilic attack by the weakly nucleophilic methanol[1].
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Incubation: Seal the flask and incubate at 0–4 °C for 12–24 hours. The Pinner salt will precipitate as a dense white crystalline solid.
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Isolation: Rapidly filter the precipitate under a blanket of dry nitrogen using a Schlenk frit. Wash the crystals with cold, anhydrous diethyl ether to remove residual HCl and unreacted starting materials.
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Self-Validation System: To validate the reaction without exposing the product to moisture, withdraw a micro-aliquot under positive nitrogen pressure and analyze it via FT-IR in anhydrous CH₂Cl₂. The reaction is validated as complete when the sharp nitrile C≡N stretch (~2240 cm⁻¹) completely disappears, replaced by the strong C=N stretch of the imidate (~1650 cm⁻¹) and broad N-H stretches (2500–3000 cm⁻¹).
Fig 1. Mechanistic workflow of the Pinner reaction for methyl cyclobutanecarbimidate hydrochloride.
Reactivity Profile & Downstream Applications
As an activated electrophilic hub, methyl cyclobutanecarbimidate hydrochloride is rarely the final synthetic target. Instead, it is subjected to immediate downstream nucleophilic additions[2].
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Amidine Synthesis (Aminolysis): The most common application in drug development is the conversion of the Pinner salt into an amidine. By reacting the imidate hydrochloride with ammonia or primary/secondary amines in anhydrous methanol, cyclobutanecarboxamidine is formed[8][9]. Amidines are critical pharmacophores used as bioisosteres for guanidines and as precursors for synthesizing heterocycles like imidazoles, oxazoles, and pyrimidines[1][8].
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Orthoester Formation (Alcoholysis): Treatment of the imidate salt with an excess of anhydrous methanol yields trimethyl orthocyclobutanecarboxylate, a valuable protecting group for carboxylic acids[2][7].
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Thionoester Synthesis (Sulfhydrolysis): Reaction with hydrogen sulfide (H₂S) produces the corresponding thionoester, a useful intermediate for sulfur-containing heterocycles[2][7].
Fig 2. Downstream reactivity profile of the imidate salt toward various nucleophiles.
Handling, Storage, and Stability
Due to the highly hygroscopic nature of methyl cyclobutanecarbimidate hydrochloride, exposure to atmospheric moisture leads to rapid and irreversible hydrolysis, yielding methyl cyclobutanecarboxylate and ammonium chloride[1].
To preserve the integrity of the imidate functional group, the compound must be stored in a tightly sealed desiccator or glovebox under an inert atmosphere (argon or nitrogen) at 2–8 °C. When handling the material for downstream synthesis, standard Schlenk techniques or a controlled-atmosphere glovebox should be rigorously employed.
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